2-Hydroxy-3-methylbenzoyl chloride
Description
Properties
CAS No. |
15198-07-9 |
|---|---|
Molecular Formula |
C8H7ClO2 |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
2-hydroxy-3-methylbenzoyl chloride |
InChI |
InChI=1S/C8H7ClO2/c1-5-3-2-4-6(7(5)10)8(9)11/h2-4,10H,1H3 |
InChI Key |
QCAVJPCWLHJDBR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)Cl)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)Cl)O |
Other CAS No. |
15198-07-9 |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
2-Hydroxy-3-methylbenzoyl chloride serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives and complex molecules. Notably, it can be converted into 2-hydroxy-3-methylbenzoic acid and other related compounds.
Key Reactions:
- Synthesis of Thiazolides : The compound is used in the synthesis of thiazolides, which have shown antiviral properties, particularly against hepatitis B virus (HBV). A study demonstrated that derivatives of 2-hydroxybenzoyl chlorides exhibited significant inhibition of HBV replication .
- Preparation of Acetoxy Derivatives : It can also be transformed into acetoxy derivatives that are precursors for HIV protease inhibitors. The synthesis involves acylation reactions where 2-hydroxy-3-methylbenzoyl chloride acts as a key reagent .
Pharmaceutical Applications
The pharmaceutical industry leverages 2-hydroxy-3-methylbenzoyl chloride for the development of various therapeutic agents. Its derivatives have been linked to antiviral and anticancer activities.
Case Studies:
- Antiviral Agents : Research has identified compounds derived from 2-hydroxy-3-methylbenzoyl chloride that inhibit viral replication effectively. For example, thiazolides synthesized from this compound have shown broad-spectrum anti-infective properties .
- HIV Protease Inhibitors : The transformation of this compound into acetoxy derivatives has been associated with the development of potent HIV protease inhibitors, highlighting its significance in antiviral drug design .
Analytical Chemistry
In analytical chemistry, 2-hydroxy-3-methylbenzoyl chloride is employed in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds.
Application Details:
- HPLC Methodology : The compound can be effectively separated using reverse-phase HPLC techniques. A specific application involves using a Newcrom R1 HPLC column under conditions optimized for mass spectrometry compatibility . This method is crucial for isolating impurities and analyzing pharmacokinetics.
Data Tables
| Application Area | Specific Uses |
|---|---|
| Organic Synthesis | Precursor for thiazolides and acetoxy derivatives |
| Pharmaceuticals | Antiviral agents, HIV protease inhibitors |
| Analytical Chemistry | HPLC separation and analysis |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-hydroxy-3-methylbenzoyl chloride becomes evident when compared to related benzoyl chloride derivatives. Below is a detailed analysis of its analogs:
2-Methoxy-3-(trifluoromethyl)benzoyl Chloride (CAS: 1017778-66-3)
- Molecular formula : C₉H₆ClF₃O₂
- Molecular weight : 238.59 g/mol
- LogP : 3.093
- Key differences :
- The hydroxyl group in 2-hydroxy-3-methylbenzoyl chloride is replaced by a methoxy (-OCH₃) group, reducing acidity.
- The trifluoromethyl (-CF₃) group at the 3-position enhances electron-withdrawing effects, increasing reactivity toward nucleophiles compared to the methyl group in the target compound.
- Higher LogP (3.093 vs. 2.62) suggests greater lipophilicity, making it more suitable for hydrophobic applications.
3-Methoxy-2-methylbenzoyl Chloride (CAS: 24487-91-0)
- Molecular formula : C₉H₉ClO₂
- Molecular weight : 184.62 g/mol
- Key differences :
- Substituent positions are reversed: methoxy (-OCH₃) at 3-position and methyl (-CH₃) at 2-position .
- The absence of a hydroxyl group eliminates hydrogen-bonding capacity, reducing solubility in polar solvents.
- Lower molecular weight (184.62 vs. 170.59) and altered steric effects may influence reaction kinetics in acylations.
Table 1: Comparative Data for 2-Hydroxy-3-methylbenzoyl Chloride and Analogs
Q & A
Q. What are the common synthetic routes for 2-hydroxy-3-methylbenzoyl chloride, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves chlorination of the corresponding hydroxy-methylbenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example:
- Step 1: React 2-hydroxy-3-methylbenzoic acid with SOCl₂ in an anhydrous solvent (e.g., chloroform) at 0°C, followed by gradual warming to room temperature .
- Step 2: Remove excess SOCl₂ via evaporation under reduced pressure.
- Step 3: Purify the crude product using solvent recrystallization or distillation.
Key Factors:
Q. What safety protocols are essential when handling 2-hydroxy-3-methylbenzoyl chloride in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Respiratory protection is required if ventilation is inadequate .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water to prevent exothermic hydrolysis .
- Storage: Store in airtight containers at 0–6°C, away from moisture and oxidizing agents .
Advanced Research Questions
Q. How can crystallography resolve structural ambiguities in 2-hydroxy-3-methylbenzoyl chloride derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD): Use SHELX programs (e.g., SHELXL) for structure refinement. Key steps:
- Challenge: Hydrolytic sensitivity may complicate crystal growth. Solutions include inert-atmosphere gloveboxes for crystallization .
Data Contradiction Example:
Conflicting NMR signals for acyl chloride protons can arise from solvent interactions. SC-XRD provides unambiguous confirmation of molecular geometry .
Q. How do solvent polarity and temperature affect the stability of 2-hydroxy-3-methylbenzoyl chloride?
Methodological Answer:
- Experimental Design:
- Stability Assay: Dissolve the compound in solvents (e.g., DCM, THF, acetone) and monitor decomposition via FTIR or HPLC at intervals (0, 24, 48 hrs).
- Temperature Variants: Test at 4°C, 25°C, and 40°C.
- Findings:
Q. Table 1: Stability in Common Solvents (25°C)
| Solvent | % Remaining (24 hrs) | Degradation Product |
|---|---|---|
| Dichloromethane | 98% | None |
| Acetone | 85% | Benzoic acid derivative |
| Water | 10% | Hydrolyzed acid + HCl |
Q. What analytical techniques are most effective for detecting impurities in 2-hydroxy-3-methylbenzoyl chloride?
Methodological Answer:
- HPLC-MS: Use a C18 column with acetonitrile/water (0.1% formic acid) gradient. Detects hydrolyzed products and residual SOCl₂ .
- 1H/13C NMR: Identify acyl chloride peaks (δ ~170 ppm in 13C NMR) and monitor splitting patterns for purity.
- Challenge: Overlapping signals in crowded aromatic regions. Solution: Use 2D NMR (COSY, HSQC) for unambiguous assignment .
Q. How can computational modeling predict reactivity trends for 2-hydroxy-3-methylbenzoyl chloride in nucleophilic acyl substitution?
Methodological Answer:
- DFT Calculations: Optimize molecular geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level.
- Reactivity Metrics:
- Validation: Compare predicted vs. experimental reaction rates with benzylamine .
Data Contradiction Analysis
Q. How should researchers address discrepancies between spectroscopic data and crystallographic results?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
